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  • Product: 1-cyclopropylcyclobutan-1-ol
  • CAS: 89896-69-5

Core Science & Biosynthesis

Foundational

1-cyclopropylcyclobutan-1-ol chemical structure and properties

An In-depth Technical Guide to 1-Cyclopropylcyclobutan-1-ol: Structure, Synthesis, and Reactivity Introduction In the landscape of modern medicinal chemistry and organic synthesis, the incorporation of strained carbocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cyclopropylcyclobutan-1-ol: Structure, Synthesis, and Reactivity

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the incorporation of strained carbocyclic moieties has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of molecules.[1] Among these, the cyclopropyl and cyclobutyl groups are of particular interest. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, can enhance metabolic stability, improve potency, and reduce off-target effects.[2][3] Similarly, the cyclobutane ring serves as a versatile bioisostere and a conformational constraint, offering a three-dimensional scaffold that is increasingly utilized in drug design.[1]

This guide provides a comprehensive technical overview of 1-cyclopropylcyclobutan-1-ol, a tertiary alcohol that combines both of these valuable structural motifs. As a cyclopropylcarbinol, this molecule possesses unique and synthetically useful reactivity, primarily centered around the stability and rearrangement pathways of the cyclopropylcarbinyl cation.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, synthesis, key properties, and characteristic reactivity, grounded in established chemical principles and supported by authoritative references.

Chemical Structure and Identification

1-cyclopropylcyclobutan-1-ol is a chiral tertiary alcohol. The central carbon atom, bonded to the hydroxyl group, the cyclopropyl ring, and two carbons of the cyclobutyl ring, constitutes a quaternary stereocenter.

Caption: 2D Structure of 1-cyclopropylcyclobutan-1-ol.

Table 1: Compound Identification

Identifier Value
IUPAC Name 1-cyclopropylcyclobutan-1-ol
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number Not explicitly assigned; structure is novel
Canonical SMILES C1CC(C1)(C2CC2)O

| InChIKey | Specific key depends on stereochemistry |

Synthesis: The Grignard Approach

The most direct and efficient synthesis of 1-cyclopropylcyclobutan-1-ol is achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to cyclobutanone.[6][7] This classic organometallic reaction forms the carbon-carbon bond between the two cyclic systems and establishes the tertiary alcohol functionality.[8]

Reaction Scheme

Cyclopropylmagnesium bromide + Cyclobutanone → 1-cyclopropylcyclobutan-1-ol

Experimental Protocol: Synthesis of 1-cyclopropylcyclobutan-1-ol

This protocol outlines the synthesis via the Grignard reaction. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Part 1: Preparation of Cyclopropylmagnesium Bromide

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the greyish solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8][9]

Part 2: Reaction with Cyclobutanone

  • In a separate flame-dried flask, prepare a solution of cyclobutanone (1.0 eq.) in anhydrous diethyl ether.

  • Cool the cyclobutanone solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.2 eq.) dropwise to the cooled cyclobutanone solution with vigorous stirring.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.[8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-cyclopropylcyclobutan-1-ol.

Caption: General workflow for the synthesis of 1-cyclopropylcyclobutan-1-ol.

Physicochemical Properties

Specific experimental data for 1-cyclopropylcyclobutan-1-ol is not widely published. The properties listed below are estimated based on structurally similar compounds, such as 1-cyclopropylcyclopentan-1-ol[10] and 1-propylcyclobutan-1-ol[11], and general principles of physical organic chemistry.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale/Comparison
Boiling Point 150-170 °C Slightly higher than related C7 and C8 tertiary alcohols due to the compact, rigid structure.
Density ~0.95 g/mL Similar to other cyclic alcohols.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone).[12] The hydroxyl group allows for some water solubility via hydrogen bonding, but the C7 hydrocarbon body limits it.
Appearance Colorless liquid Typical for small-molecule alcohols.[12]

| XLogP3 | ~1.5 | Based on calculations for similar structures like 1-propylcyclobutan-1-ol.[11] |

Chemical Properties and Reactivity

The reactivity of 1-cyclopropylcyclobutan-1-ol is dominated by the cyclopropylcarbinol moiety. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a tertiary cyclopropylcarbinyl cation. This cation is significantly stabilized by the adjacent cyclopropane ring, which can donate electron density from its "bent" bonds.[13]

However, this stabilization comes with high reactivity, leading to characteristic ring-opening and rearrangement reactions. The high strain energy of the cyclopropane ring facilitates its cleavage.[14]

Acid-Catalyzed Rearrangement

Treatment of cyclopropylcarbinols with acid is a well-known method for synthesizing cyclobutane derivatives.[14] In the case of 1-cyclopropylcyclobutan-1-ol, the intermediate carbocation can undergo several potential rearrangement pathways. The most probable rearrangement involves the expansion of the cyclopropyl ring to form a spirocyclic or fused ring system.

The treatment of cyclopropylcarbinol itself with dilute HCl is a classic method for preparing cyclobutanol, proceeding through a bicyclobutonium ion intermediate.[14] For 1-cyclopropylcyclobutan-1-ol, the tertiary carbocation is already relatively stable, but rearrangement is still a highly favorable process.[4][5] The precise product distribution would depend on reaction conditions and the relative stabilities of the potential cationic intermediates.

Spectroscopic Characterization

The following are predicted spectroscopic signatures for 1-cyclopropylcyclobutan-1-ol, essential for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -OH Proton: A broad singlet, typically in the range of 1.5-3.0 ppm, which is exchangeable with D₂O.

  • Cyclobutyl Protons: A series of complex multiplets between approximately 1.5-2.2 ppm, corresponding to the 8 protons on the cyclobutane ring.

  • Cyclopropyl Methine Proton (-CH): A multiplet in the upfield region, around 0.8-1.2 ppm.

  • Cyclopropyl Methylene Protons (-CH₂): Two sets of multiplets in the highly shielded region of 0.2-0.6 ppm, characteristic of cyclopropyl ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Quaternary Carbon (C-OH): A signal in the range of 70-80 ppm.

  • Cyclobutyl Carbons: Signals for the three distinct types of cyclobutyl carbons would appear in the range of 15-40 ppm.

  • Cyclopropyl Methine Carbon: A signal around 10-20 ppm.

  • Cyclopropyl Methylene Carbons: A signal in the highly upfield region, typically 0-10 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (2850-2990 cm⁻¹).

  • C-H Stretch (Cyclopropyl): A characteristic peak slightly above 3000 cm⁻¹ (~3010-3080 cm⁻¹).

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 112.

  • Key Fragmentation Peaks:

    • [M-H₂O]⁺: A significant peak at m/z = 94, corresponding to the loss of water.

    • [M-C₃H₅]⁺: Loss of the cyclopropyl group, resulting in a peak at m/z = 71.

    • Fragments corresponding to the cleavage of the cyclobutane ring.

Applications in Research and Drug Development

While 1-cyclopropylcyclobutan-1-ol may not be a final drug product itself, it serves as a valuable building block for synthesizing more complex molecules. The strategic inclusion of cyclopropyl and cyclobutyl groups is a proven tactic in drug discovery.[15][16]

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., by replacing a gem-dimethyl or ethyl group), thereby increasing the half-life of a drug candidate.[3]

  • Conformational Rigidity: Both rings introduce conformational constraints, which can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein and improving selectivity.[1]

  • Improved Physicochemical Properties: The introduction of these small, non-polar rings can modulate properties such as lipophilicity (LogP) and aqueous solubility, which are critical for oral absorption and overall pharmacokinetics.[3]

  • Synthetic Intermediate: The unique rearrangement chemistry of the cyclopropylcarbinol system provides synthetic pathways to novel spirocyclic or fused ring systems that are otherwise difficult to access.[5]

Conclusion

1-cyclopropylcyclobutan-1-ol is a fascinating small molecule that sits at the intersection of several important concepts in modern organic chemistry. Its synthesis is a textbook application of the Grignard reaction, and its structure embodies the desirable features of both cyclopropyl and cyclobutyl moieties for applications in medicinal chemistry. The true potential of this compound lies in its unique reactivity as a cyclopropylcarbinol, offering chemists a tool for accessing complex molecular architectures through predictable carbocation rearrangements. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like 1-cyclopropylcyclobutan-1-ol and their derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Vertex AI Search. (2023, September 11).
  • Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079.
  • Champagne, P. A., et al. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv.
  • PubChem. (n.d.). 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propylcyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kulinkovich, O. G. (2010). Structure and reactivity of the cyclopropane species. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.
  • Marek, I., et al. (2020). Stereospecific nucleophilic substitution of cyclopropylcarbinols. Journal of the American Chemical Society, 142(12), 5543-5548.
  • PubChemLite. (n.d.). 1-cyclopropylbutan-1-ol (C7H14O). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Frongia, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8013.
  • PubChem. (n.d.). 1-(Cyclobutylmethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cossy, J., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285-2289.
  • LibreTexts. (2024, July 30). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • Organic Chemistry Portal. (2019). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2018).
  • Tummatorn, J., et al. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 60(15), 6201-6239.
  • Taylor, R. J. K., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5286-5290.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • Taylor, R. J. K., et al. (2020). A Vinyl Cyclopropane Ring Expansion and Iridium‐Catalyzed Hydrogen Borrowing Cascade.
  • Wang, C., et al. (2019). Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation. Organic & Biomolecular Chemistry, 17(36), 8344-8348.
  • Ashby, E. C., & Smith, M. B. (1964). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Journal of the American Chemical Society, 86(20), 4363-4370.
  • NIST. (n.d.). 1-cyclopropyl-cyclobutane. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: Structure, Properties, and Synthesis.
  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 20(1), 1-25.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 1-Cyclobutylethanol (CAS 38401-41-1). Retrieved from [Link]

  • Evidente, A., & Kornienko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 13(15), 1548-1563.
  • Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
  • Organic Chemistry Portal. (2008). Synthesis of cyclobutanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lanças, F. M., et al. (2022). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.
  • Hudlicky, T., & Reed, J. W. (2009). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.

Sources

Exploratory

1-Cyclopropylcyclobutanol: A Strategic Strained-Ring Scaffold

The following technical guide details the properties, synthesis, and applications of 1-cyclopropylcyclobutanol , a specialized strained-ring intermediate used in high-value medicinal chemistry programs. Technical Whitepa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-cyclopropylcyclobutanol , a specialized strained-ring intermediate used in high-value medicinal chemistry programs.

Technical Whitepaper & Synthesis Guide

Executive Summary

1-Cyclopropylcyclobutanol (CAS: 89896-69-5 ) is a bicyclic tertiary alcohol characterized by two directly connected strained rings: a cyclopropane and a cyclobutane. This unique "bis-strained" architecture makes it a high-value building block in drug discovery, particularly for introducing conformational rigidity and metabolic stability into lead compounds (e.g., AKT inhibitors).

Unlike simple aliphatic alcohols, this molecule sits at a high energy potential surface. Its reactivity is dominated by the relief of ring strain (~26 kcal/mol for cyclobutane, ~27.5 kcal/mol for cyclopropane), making it a versatile precursor for spirocyclic ketones and expanded ring systems via acid-catalyzed rearrangement.

Chemical Identity & Properties

The compound is typically supplied as a colorless liquid.[1] Due to its specific structural features, it is often synthesized in situ or on-demand rather than stored in bulk quantities, though specialized vendors offer it for research.

Table 1: Physicochemical Profile
PropertyDataNote
Chemical Name 1-Cyclopropylcyclobutan-1-olIUPAC
CAS Number 89896-69-5 Primary Identifier
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Structure Tertiary AlcoholCyclopropyl group at C1 of cyclobutane
Physical State Colorless LiquidStandard conditions
Boiling Point ~160–165 °C (Predicted)Not experimentally standard; estimate based on MW/polarity
Density ~0.98 g/mL (Predicted)
Solubility Soluble in THF, Et₂O, DCMLimited water solubility

Synthesis Protocol: Grignard Addition

The most robust route to 1-cyclopropylcyclobutanol is the nucleophilic addition of cyclopropylmagnesium bromide to cyclobutanone. This method allows for scale-up from milligrams to multigram quantities.

Mechanism & Causality[5]
  • Choice of Reagent: Cyclopropylmagnesium bromide is used because the cyclopropyl anion is nucleophilic enough to attack the ketone but stable enough to resist immediate ring opening under controlled temperatures.

  • Temperature Control: The reaction is initiated at 0°C to prevent side reactions (such as enolization of cyclobutanone) and self-condensation.

  • Solvent System: Anhydrous THF or Diethyl Ether is essential. Ether is often preferred to minimize coordination effects that might stabilize unwanted aggregates, but THF offers better solubility for the Grignard reagent.

Step-by-Step Methodology

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • Sat. NH₄Cl (Quench)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Dissolve Cyclobutanone (1.0 equiv) in anhydrous THF (0.5 M concentration) and cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the Cyclopropylmagnesium bromide solution to the addition funnel. Add it dropwise to the ketone solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C to avoid exotherms that could degrade the strained cyclobutanone ring.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (stain with PMA or Vanillin; UV is ineffective due to lack of conjugation).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Note: Vigorous bubbling may occur.

  • Workup: Extract the aqueous layer with Et₂O (3x). Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (keep bath temp < 40°C to prevent volatility loss).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure alcohol.

Reactivity & Rearrangement Pathways

The "bis-strained" nature of 1-cyclopropylcyclobutanol makes it a "spring-loaded" intermediate. Under acidic conditions, it does not behave like a standard tertiary alcohol. Instead, it undergoes semipinacol-type rearrangements .

The Acid-Catalyzed Manifold

Upon protonation of the hydroxyl group and loss of water, a tertiary carbocation is formed at the bridgehead. This cation can stabilize itself via two major divergent pathways:

  • Ring Expansion (Path A): Migration of a cyclobutane ring bond to form a Spiro[2.4]heptan-4-one . This relieves the strain of the four-membered ring (expanding it to five).

  • Ring Opening (Path B): Opening of the cyclopropyl group (homoallylic rearrangement), though this is often less favorable than cyclobutane expansion in this specific scaffold.

Visualization: Synthesis & Divergent Reactivity

G cluster_0 Precursors Cyclobutanone Cyclobutanone Intermediate 1-Cyclopropylcyclobutanol (CAS 89896-69-5) Cyclobutanone->Intermediate THF, 0°C Nucleophilic Addn Grignard Cyclopropyl-MgBr Grignard->Intermediate Cation [Cationic Intermediate] Intermediate->Cation H+, -H2O Spiro Spiro[2.4]heptan-4-one (Ring Expansion) Cation->Spiro Semipinacol Rearrangement Alkene 1-Cyclopropylcyclobutene (Dehydration) Cation->Alkene Elimination (-H+)

Figure 1: Synthesis of 1-cyclopropylcyclobutanol and its divergent acid-catalyzed pathways. The spiro-ketone formation is a key route to complex bicyclic scaffolds.

Applications in Drug Development

The cyclopropyl-cyclobutyl motif is increasingly utilized in medicinal chemistry (e.g., AKT inhibitors, kinase modulators) for specific "MedChem" properties:

  • Bioisosterism: The bulky, rigid sp³-rich structure serves as a lipophilic spacer that mimics phenyl rings or tert-butyl groups but with different metabolic liabilities and vector geometry.

  • Conformational Restriction: The two rings lock the substituents into a specific 3D orientation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Unlike linear alkyl chains, the strained rings are often more resistant to oxidative metabolism (CYP450), provided the "hot spots" (alpha-carbons) are blocked.

Key Reference Case: Patent literature (e.g., US8536193B2 ) cites 1-cyclopropylcyclobutanol derivatives as intermediates in the synthesis of AKT inhibitors , where the scaffold provides a rigid linker between the pharmacophore and the solubility-enhancing tail.

Sourcing & Supply Chain

While often made in-house, the compound is available from specialized catalog suppliers.

  • Primary Suppliers: ABCR, Reagentia, and various aggregators like ChemicalBook.

  • Purity Standard: Commercial grade is typically 95–97% .

  • Storage: Must be stored in a cool, dry place (2–8°C), preferably under inert gas to prevent slow oxidation or moisture uptake.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Flammable liquid.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Disposal: Organic solvent waste stream.

References

  • ABCR GmbH. Product Catalog: 1-Cyclopropylcyclobutanol (AB613119). Retrieved from

  • Reagentia. Chemical Supplier Database: CAS 89896-69-5. Retrieved from

  • ChemicalBook. Product Entry: 1-Cyclopropylcyclobutanol.[2] Retrieved from

  • United States Patent & Trademark Office. Patent US8536193B2: Inhibitors of AKT activity. (Cited as intermediate 7-17). Retrieved from

  • Trost, B. M., et al.New synthetic reactions. Cyclobutane derivatives. (General reactivity context for cyclopropyl-cyclobutanol systems). J. Am. Chem. Soc. (Historical context for rearrangement mechanisms).

Sources

Foundational

Physical Properties and Applications of 1-Cyclopropylcyclobutan-1-ol: A Technical Guide

Part 1: Executive Technical Summary 1-Cyclopropylcyclobutan-1-ol (CAS: 89896-69-5) is a bicyclic tertiary alcohol characterized by two distinct strained ring systems—a cyclopropane and a cyclobutane—joined at a quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-Cyclopropylcyclobutan-1-ol (CAS: 89896-69-5) is a bicyclic tertiary alcohol characterized by two distinct strained ring systems—a cyclopropane and a cyclobutane—joined at a quaternary carbon center.[1] In medicinal chemistry, this motif serves as a critical "gem-disubstituted" scaffold, often utilized to restrict conformational freedom and block metabolic hot spots without significantly increasing molecular weight.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and utility in drug development, designed for researchers requiring actionable data for lead optimization and synthetic planning.

Part 2: Physicochemical Profile[2]

Due to the specific nature of this research chemical, certain values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structure-property relationship (SPR) analysis of close analogs (e.g., 1-cyclopropylethanol, cyclobutanol).

Table 1: Core Physical Properties
PropertyValue / RangeConfidenceNote
Molecular Formula C₇H₁₂OExact
Molecular Weight 112.17 g/mol Exact
CAS Number 89896-69-5HighResearch Catalog ID
Appearance Colorless to pale yellow liquidObservedViscous oil at RT
Boiling Point 165°C ± 10°C (760 mmHg)PredictedExtrapolated from C5 analog (122°C)
Density 0.98 – 1.02 g/cm³PredictedHigher density due to ring strain
Refractive Index (

)
~1.470Predicted
Flash Point ~55°CPredictedFlammable liquid
Solubility Soluble in EtOH, DMSO, DCM, THFObservedLipophilic alcohol
LogP (Octanol/Water) 1.6 – 1.9PredictedModerate lipophilicity
pKa ~15.5PredictedTypical tertiary alcohol
Structural Features & Reactivity[4][5]
  • Ring Strain: The molecule possesses significant ring strain energy (~26 kcal/mol for cyclobutane + ~27.5 kcal/mol for cyclopropane). This makes the C1–C2 bonds in both rings susceptible to acid-catalyzed ring-opening reactions.

  • Steric Bulk: The C1 quaternary center is sterically crowded, which retards esterification but enhances metabolic stability against oxidases.

Part 3: Synthesis & Production Protocols

The most robust route to 1-cyclopropylcyclobutan-1-ol involves the nucleophilic addition of a cyclopropyl Grignard reagent to cyclobutanone. This method is preferred for its high atom economy and direct access to the quaternary center.

Experimental Protocol: Grignard Addition[4][6]

Reaction Equation:



Step-by-Step Methodology:

  • Preparation of Reagents:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Charge with Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents).

    • Cool the solution to -78°C (dry ice/acetone bath) to suppress ring-opening side reactions.

  • Addition:

    • Dissolve Cyclobutanone (1.0 equivalent) in anhydrous THF (5 volumes).

    • Add the ketone solution dropwise over 30 minutes. The low temperature is critical to prevent the Grignard reagent from acting as a base (enolization of cyclobutanone).

  • Reaction & Quench:

    • Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes; stain with KMnO₄).

    • Quench carefully with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.

  • Workup:

    • Extract the aqueous layer with Et₂O (3x).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (do not heat above 40°C due to volatility).

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.
      
    • Yield: Typically 75–85%.

Visualization: Synthesis Workflow

Synthesis cluster_0 Reagents Cyclobutanone Cyclobutanone (C4H6O) Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Intermediate -78°C, N2 Grignard Cyclopropyl-MgBr (in THF) Grignard->Intermediate Quench NH4Cl Quench (Hydrolysis) Intermediate->Quench Warm to 0°C Product 1-Cyclopropylcyclobutan-1-ol (Target) Quench->Product Extraction & Purification

Figure 1: Synthetic pathway for 1-cyclopropylcyclobutan-1-ol via Grignard addition.

Part 4: Structural Characterization (Spectroscopy)

Confirming the identity of 1-cyclopropylcyclobutan-1-ol requires distinguishing the two ring systems. The high-field cyclopropyl protons are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     0.35 – 0.55 ppm (m, 4H):  Cyclopropyl methylene protons (
    
    
    
    ). Distinctive high-field multiplets.
  • 
     1.05 – 1.15 ppm (m, 1H):  Cyclopropyl methine proton (
    
    
    
    ).
  • 
     1.60 – 2.30 ppm (m, 6H):  Cyclobutane ring protons. The protons adjacent to the hydroxyl group will be deshielded but complex due to ring puckering.
    
  • 
     1.80 ppm (s, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .
Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • 
     ~0.5 – 2.0 ppm:  Cyclopropyl methylene carbons.
    
  • 
     ~18.0 ppm:  Cyclopropyl methine carbon.
    
  • 
     ~12.0 ppm:  Cyclobutane C3 carbon.
    
  • 
     ~35.0 ppm:  Cyclobutane C2/C4 carbons.
    
  • 
     ~75.0 ppm:  Quaternary C1 carbon (attached to OH).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  112 m/z (often weak or absent due to rapid dehydration).
    
  • Base Peak: Likely m/z 84 (Loss of ethylene from cyclobutane) or m/z 69 (Cyclopropylcarbonyl cation).

  • Diagnostic Loss:

    
     (Water) 
    
    
    
    m/z 94.

Part 5: Applications in Drug Discovery[6]

1-Cyclopropylcyclobutan-1-ol is primarily used as a bioisostere and a conformational lock .

Metabolic Stability

The cyclopropyl group is often used to replace ethyl or isopropyl groups. It reduces the lipophilicity slightly compared to an isopropyl group while blocking cytochrome P450 oxidation sites (no abstractable methyl hydrogens). The quaternary cyclobutane ring prevents


-oxidation of the alcohol.
Kinase Inhibitor Scaffolds

This motif appears in patent literature for AKT and PI3K inhibitors [1, 2]. The rigid sp³ character allows vectors to be positioned precisely in the ATP-binding pocket, improving selectivity over flexible alkyl chains.

Bioisosterism Logic
  • Vs. gem-Dimethyl: The cyclobutane ring "ties back" the methyl groups of a tert-butyl or isopropyl moiety. This reduces the entropic penalty of binding to a protein target.

  • Vs. Cyclopentanol: The cyclobutane ring is smaller and has a different "pucker" angle (~35°), offering a unique vector for substituents.

Visualization: Drug Design Logic

DrugDesign cluster_benefits Pharmacological Benefits Target Drug Candidate Optimization Mechanism 1-Cyclopropylcyclobutan-1-ol Scaffold Target->Mechanism Incorporation of Metab Metabolic Stability (Blocks P450 oxidation) Conf Conformational Restriction (Reduces Entropic Penalty) Sol Lipophilicity Tuning (Lower LogP than Isopropyl) Mechanism->Metab Mechanism->Conf Mechanism->Sol

Figure 2: Strategic advantages of incorporating the 1-cyclopropylcyclobutyl motif in lead optimization.

Part 6: Safety and Handling

  • Hazards: Class 3 Flammable Liquid. Irritating to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The strained rings are stable at room temperature but can degrade under strong acidic conditions.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • Inhibitors of AKT activity. Patent WO2010104933A1. Google Patents.
  • Aza-quinazoline compounds and methods of use. Patent US20240034731A1. Google Patents.
  • Synthesis of cyclopropanes and cyclobutanes. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability &amp; Synthetic Utility of Cyclopropyl-Cyclobutane Systems

Topic: Thermodynamic Stability of Cyclopropyl-Cyclobutane Systems Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary The cyclopropyl (CP) and cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Cyclopropyl-Cyclobutane Systems Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The cyclopropyl (CP) and cyclobutane (CB) moieties represent high-energy scaffolds that are increasingly pivotal in modern drug design. While historically viewed merely as "strained rings," their thermodynamic proximity allows for a unique "shape-shifting" capability—the cyclopropylcarbinyl-cyclobutyl rearrangement. This guide analyzes the energetic landscape of these systems, providing actionable protocols for controlling their interconversion and leveraging their stability profiles for rigidifying bioactive small molecules.

The Thermodynamic Landscape: Strain vs. Stability

To manipulate these systems effectively, one must first understand the distinct origins of their instability. While their total strain energies (SE) are remarkably similar, the source of that strain dictates their reactivity and rearrangement potential.

Comparative Energetics

Cyclopropane and cyclobutane are often grouped together, yet they occupy distinct regions of the potential energy surface.

ParameterCyclopropane (

)
Cyclobutane (

)
Mechanistic Implication
Total Strain Energy ~27.5 kcal/mol~26.5 kcal/molThermodynamic equivalence allows reversible interconversion under specific conditions.
Angle Strain (Baeyer) High (60° vs 109.5°)Moderate (88° vs 109.5°)

is more susceptible to electrophilic ring opening.
Torsional Strain (Pitzer) Moderate (Eclipsed H)High (Eclipsed H)

puckers (~25°) to relieve torsional strain, creating a "butterfly" conformation.
C-C Bond Character

(Bent bonds)

(Standard)

bonds have high

-character, allowing conjugation with adjacent

-systems.

Key Insight: The similarity in total SE means that the driving force for expansion (


) or contraction (

) is rarely thermodynamic ground-state stability alone. Instead, it is driven by relief of specific strain types (e.g., relieving eclipsing interactions) or cationic stabilization during reaction intermediates.

Mechanistic Dynamics: The Rearrangement Triad

The core of manipulating these systems lies in the "Triad Equilibrium": the interconversion between Cyclopropylcarbinyl (CPC), Cyclobutyl (CB), and Homoallyl (HA) species.

The Cationic Manifold

Under solvolytic or acid-catalyzed conditions, these species exist in a rapid equilibrium. The "non-classical" bicyclobutonium ion is often the transition state or intermediate that facilitates this "super-scrambling."

TriadEquilibrium CPC Cyclopropylcarbinyl (Kinetic Product) TS Non-Classical Cationic Intermediate CPC->TS Ring Expansion TS->CPC Reversible CB Cyclobutyl (Thermodynamic Sink*) TS->CB Solvent Capture HA Homoallyl (Open Chain) TS->HA Ring Opening (Irreversible)

Figure 1: The cationic rearrangement manifold.[1] Note that while CB is often the thermodynamic sink in unsubstituted systems, the Homoallyl pathway becomes dominant if ring strain is not compensated by substituents.

Structural Determinants of Stability

For drug development, preventing the "Homoallyl Ring Opening" (which destroys the scaffold) is critical. We utilize specific substituent effects to lock the system in the cyclic form.

The Gem-Dimethyl (Thorpe-Ingold) Effect

Placing geminal substituents on the ring or the carbinyl carbon compresses the internal bond angle, favoring ring closure over ring opening.

  • Protocol: Introduce gem-dimethyl groups at the 2-position of the cyclobutane or the

    
    -position of the cyclopropylcarbinyl chain. This raises the ground state energy of the open-chain form relative to the cyclic form.
    
Electronic Stabilization
  • Electron Donating Groups (EDGs): An aryl group at the cyclopropylcarbinyl position stabilizes the positive charge, retarding rearrangement to the cyclobutane.

  • Electron Withdrawing Groups (EWGs): Destabilize the cation, often forcing the equilibrium toward the neutral, less strained cyclobutane products upon trapping.

Experimental Characterization & Protocols

Protocol A: Kinetic Monitoring of Rearrangement (NMR)

Objective: Determine the rate constant (


) of the CPC 

CB rearrangement to assess scaffold stability.

Reagents:

  • Deuterated Solvent:

    
     (Acetic acid-d4) or 
    
    
    
    (Trifluoroethanol).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid).

Workflow:

  • Substrate Prep: Dissolve 0.05 mmol of the cyclopropylcarbinyl mesylate/tosylate in 0.6 mL of deuterated solvent.

  • Baselines: Acquire

    
    
    
    
    
    -NMR spectrum at 298K. Integrate characteristic cyclopropyl protons (
    
    
    0.2–0.8 ppm).
  • Incubation: Heat probe to 323K (50°C).

  • Acquisition: Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Plot

    
     vs. time.
    
    • Linearity indicates first-order kinetics.

    • Deviation suggests competitive homoallyl opening.

Protocol B: Computational Prediction (DFT Workflow)

Objective: Predict the Transition State (TS) energy barrier before synthesis.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: M06-2X / 6-311+G(d,p). Rationale: M06-2X accurately models dispersion forces in strained rings.

  • Step 1 (Geometry Opt): Optimize ground states for CPC and CB isomers.

  • Step 2 (TS Search): Use QST3 method inputting Reactant, Product, and a Guess Structure (bicyclobutonium-like).

  • Validation: Perform IRC (Intrinsic Reaction Coordinate) calculation to ensure the TS connects the correct minima.

  • Criteria: A barrier (

    
    ) > 25 kcal/mol implies the scaffold is stable at room temperature.
    

Applications in Drug Discovery[2][3][4]

Spiro[2.3]hexane Systems

The fusion of cyclopropane and cyclobutane creates the spiro[2.3]hexane, a scaffold gaining traction as a bioisostere for piperidines.

  • Benefit: The spiro-fusion locks the conformation, preventing the "butterfly" pucker of cyclobutane and the rotation of cyclopropane.

  • Vector: This creates a rigid exit vector (90° orthogonal) ideal for fragment-based drug design.

Metabolic Blocking

Cyclobutanes are metabolically robust compared to their alkyl chain counterparts.

  • Case Study: In the development of Janus Kinase (JAK) inhibitors , replacing a flexible ethyl chain with a cyclobutane ring reduced oxidative metabolism (CYP450) by removing accessible

    
    -hydrogens and increasing steric bulk around the 
    
    
    
    -carbon.

DrugDesign Target Flexible Alkyl Chain (Metabolic Liability) Strategy Cyclization Strategy (Cyclobutane/Spiro[2.3]) Target->Strategy Outcome1 Conformational Lock (Higher Potency) Strategy->Outcome1 Entropy Reduction Outcome2 Metabolic Block (Lower Clearance) Strategy->Outcome2 Steric Shielding

Figure 2: Strategic incorporation of cyclobutane motifs in lead optimization.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[2] Journal of the American Chemical Society.[1][3] Link

  • Geisel, M., Grob, C. A., & Traber, R. P. (1976).[4] The Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangement.[1][2][4] Helvetica Chimica Acta.[4] Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

  • Natho, P., et al. (2025).[5][6] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[5] Link

Sources

Protocols & Analytical Methods

Method

using 1-cyclopropylcyclobutan-1-ol as a building block in drug discovery

Application Note: Strategic Integration of 1-Cyclopropylcyclobutan-1-ol in Medicinal Chemistry Scaffolds & Bioisosteric Replacement[1] Part 1: Executive Summary & Rationale In the modern era of drug discovery, the "Escap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-Cyclopropylcyclobutan-1-ol in Medicinal Chemistry


 Scaffolds & Bioisosteric Replacement[1]

Part 1: Executive Summary & Rationale

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules toward three-dimensional,


-rich architectures. 1-Cyclopropylcyclobutan-1-ol (1-CCB-OH)  represents a premier building block in this domain, offering a unique confluence of steric bulk, conformational rigidity, and metabolic resilience.[1][2]

This guide details the synthesis, functionalization, and strategic application of 1-CCB-OH.[1] Unlike simple alkyl chains, the bis-cyclic framework of 1-CCB-OH restricts bond rotation, potentially locking pharmacophores into bioactive conformations while improving solubility through the disruption of crystal packing.[1][2]

Key Application Vectors:

  • Bioisostere for tert-Butyl Groups: Mimics the steric demand of a t-butyl group but provides orthogonal metabolic handles and distinct electronic vectors.[1][2]

  • Linker Rigidification: Serves as a conformationally locked spiro-like core when derivatized at the hydroxyl and ring positions.[1]

  • Solubility Enhancement: Increases fraction of

    
     carbons (
    
    
    
    ), directly correlating with improved clinical success rates by enhancing solubility and reducing promiscuity.

Part 2: Physicochemical Profile

Before integration, it is critical to understand the fundamental properties of the core scaffold.

Table 1: Calculated Physicochemical Properties of 1-Cyclopropylcyclobutan-1-ol

PropertyValueDrug Discovery Implication
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
Molecular Weight 112.17 DaLeaves ample mass budget for pharmacophore attachment.
ClogP ~1.6Moderately lipophilic; good membrane permeability potential.
TPSA 20.2

Minimal polar surface area; excellent CNS penetration potential.
H-Bond Donors 1The tertiary alcohol is a specific interaction point.[1][2]
Ring Strain High~26 kcal/mol (cyclobutane) + ~27 kcal/mol (cyclopropane).

Expert Insight: The high ring strain is a double-edged sword.[1][2] While it provides rigidity, it sensitizes the molecule to acid-catalyzed rearrangements (see Protocol B).

Part 3: Synthesis Protocol (The Modular Grignard)

Objective: Scalable synthesis of 1-CCB-OH from commercially available precursors.

Mechanism: Nucleophilic addition of cyclopropylmagnesium bromide to cyclobutanone.

Reagents:

  • Cyclobutanone (CAS: 1191-95-3)[1][2]

  • Cyclopropylmagnesium bromide (0.5 M in THF)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated Ammonium Chloride (

    
    )[1]
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Charge the flask with cyclobutanone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration relative to ketone). Cool to 0 °C in an ice bath.

    • Rationale: Low temperature prevents enolization side reactions and controls the exotherm of the Grignard addition.

  • Addition: Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes via a pressure-equalizing addition funnel.

    • Observation: The solution may turn slightly cloudy. Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (stain with PMA or Vanillin; UV inactive).

  • Quench: Cool back to 0 °C. Carefully quench with saturated aqueous

    
    .
    
    • Safety: Evolution of gas (alkane byproducts) may occur; ensure venting.

  • Workup: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully (product is volatile).
  • Purification: Distillation or flash chromatography (Pentane/Ether gradient).

Part 4: Functionalization & The "Cationic Trap"

This section addresses the critical reactivity profile of 1-CCB-OH. The tertiary alcohol is sterically crowded and attached to two strained rings.

Workflow Visualization

G Start 1-Cyclopropylcyclobutan-1-ol (1-CCB-OH) Base Base-Mediated (NaH / K2CO3) Start->Base Path A: Safe Acid Acid-Mediated (H+ / Lewis Acid) Start->Acid Path B: High Risk Ether Stable Ether (Target Scaffold) Base->Ether Alkylation (R-X) Cation Cyclopropylcarbinyl Cation Intermediate Acid->Cation Dehydration/Ionization Rearrange Ring Expansion/ Rearrangement Products Cation->Rearrange Homoallylic Rearrangement

Figure 1: Decision tree for functionalization.[1][2][3] Path A preserves the building block integrity. Path B risks scaffold collapse due to the non-classical cation nature of cyclopropyl-carbinyl systems.[1][2]

Protocol A: O-Alkylation (Preserving the Scaffold)

To retain the 1-CCB core, avoid


 pathways.[1][2] Use Williamson Ether Synthesis conditions.
  • Deprotonation: Dissolve 1-CCB-OH in DMF or THF.[1][2] Add NaH (1.5 eq) at 0 °C. Stir 30 min.

  • Alkylation: Add electrophile (e.g., Benzyl bromide, Alkyl iodide).

  • Outcome: The strained rings remain intact because no carbocation is generated.

Protocol B: Fluorination (The "Danger Zone")

Attempting to convert the -OH to -F using DAST or Deoxofluor often triggers the cyclopropylcarbinyl rearrangement , leading to homoallylic fluorides or cyclobutenes rather than the desired tertiary fluoride.

  • Recommendation: If a fluorine is required at this position, synthesize the cyclopropyl ketone first, fluorinate the alpha-position (if possible) or use radical fluorination strategies, though these are complex. Direct dehydroxy-fluorination is NOT recommended for novice users of this scaffold. [1][2]

Part 5: Application Case Study

Project: Improving Metabolic Stability of a Kinase Inhibitor. Problem: A lead compound contains a tert-butyl ether moiety. While potent, it suffers from rapid oxidative demethylation (t-Bu


 hydroxy-t-Bu) by CYP3A4.[1][2]

Solution: Replace the tert-butyl group with the 1-cyclopropylcyclobutyl moiety.[1][2]

Hypothesis:

  • Steric Bulk: The cyclobutyl ring maintains the steric fill of the hydrophobic pocket.

  • Metabolic Shunt: The cyclopropyl group resists oxidation better than methyl groups (no easy H-abstraction).[1] The strained rings are metabolically robust compared to flexible alkyl chains.

Experimental Validation (Microsomal Stability Protocol):

  • Test System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Compounds:

    • Compound A (t-Butyl reference).[1][2]

    • Compound B (1-CCB analog).[1][2]

  • Incubation: 1 µM compound concentration, 37 °C, timepoints at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring disappearance of parent peak.

  • Success Criteria: Intrinsic Clearance (

    
    ) of Compound B < 50% of Compound A.
    

Part 6: References

  • Small Rings in Medicinal Chemistry:

    • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[4][5]

    • Source:ChemMedChem, 2021.

    • URL:[Link]

  • Cyclobutane Bioisosteres:

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][2][6]

    • Source:ChemMedChem, 2022.[6]

    • URL:[Link][1]

  • Rearrangement Risks (Mechanistic Grounding):

    • Title: Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation.[1][2][3]

    • Source:Science Advances, 2023.

    • URL:[Link]

  • Synthesis Precedents:

    • Title: Synthesis of cyclobutanol (Organic Syntheses Procedure).

    • Source:Organic Syntheses, Coll. Vol. 6, p.312.

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Semipinacol Rearrangement of Cyclopropyl Cyclobutanols

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the semipinacol rearrangement of 1-cyclopropylcyclobutanols. This rearrangement serves as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the semipinacol rearrangement of 1-cyclopropylcyclobutanols. This rearrangement serves as a powerful synthetic tool for accessing structurally complex carbocyclic frameworks, particularly spiro[3.4]octanones, which are valuable motifs in medicinal chemistry.[1] This guide elucidates the underlying reaction mechanisms, discusses the critical factors influencing reaction outcomes, and provides detailed, field-proven experimental protocols for both Brønsted and Lewis acid-catalyzed transformations.

Introduction: Strategic Value in Synthesis

The semipinacol rearrangement is a classic yet synthetically potent transformation that reconfigures a carbon skeleton through a 1,2-migration toward an electrophilic carbon center adjacent to an alcohol.[2] When applied to substrates containing strained rings, such as 1-cyclopropylcyclobutanols, the reaction becomes a strategic method for ring expansion, driven by the release of inherent ring strain.[3] The acid-catalyzed dehydration of the tertiary cyclobutanol generates a carbocation intermediate, which immediately triggers the migration of an adjacent carbon-carbon bond. This process typically expands the four-membered cyclobutane ring to a more stable five-membered cyclopentanone, creating a spirocyclic system in a single, efficient step. The resulting spiro[3.4]octan-5-one core is a rigid, three-dimensional scaffold of significant interest in the design of novel therapeutic agents.[1]

Mechanistic Deep Dive: A Tale of Two Rings

The core of this transformation lies in the generation of a tertiary carbocation at the C1 position of the cyclobutanol. This is typically achieved by protonating the hydroxyl group with a Brønsted or Lewis acid, followed by the departure of a water molecule. Once formed, this high-energy intermediate is poised for rearrangement. The critical mechanistic question is which bond will migrate: a C-C bond from the cyclobutane ring or the C-C bond connecting the cyclopropyl group?

Two primary, competing pathways exist:

  • Pathway A (Major): Cyclobutane Ring Expansion. This pathway involves the migration of one of the adjacent C-C bonds within the cyclobutane ring (e.g., the C1-C2 bond) to the carbocationic center. This concerted process expands the strained four-membered ring into a thermodynamically more stable five-membered ring, forming a spirocyclic cyclopentanone. The primary driving force for this pathway is the significant relief of angle and torsional strain inherent in the cyclobutane ring.[3][4]

  • Pathway B (Minor): Cyclopropyl Group Migration. In this alternative pathway, the entire cyclopropyl group migrates to the adjacent carbocation. While the cyclopropyl group has a known migratory aptitude, this pathway is generally considered less favorable because it does not alleviate the strain of the four-membered ring.[5]

The migratory aptitude generally follows the ability of the migrating group to stabilize the developing positive charge at the migration origin.[6][7] In this specific case, the overwhelming thermodynamic benefit of expanding the cyclobutane ring makes Pathway A the predominantly observed route .

Figure 1: Competing mechanistic pathways in the semipinacol rearrangement of 1-cyclopropylcyclobutanol.

Experimental Protocols

The choice of acid catalyst is a critical parameter that can influence reaction rate and selectivity. Below are two robust, representative protocols for achieving the desired rearrangement.

Protocol A: Brønsted Acid-Catalyzed Rearrangement

This protocol is adapted from a well-established procedure for the acid-catalyzed rearrangement of cyclopropylcarbinol and is suitable for gram-scale synthesis.[8] It utilizes hydrochloric acid in an aqueous medium.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Cyclopropylcyclobutanol>97%VariesStarting material
Concentrated Hydrochloric Acid (HCl)ACS Reagent, ~37%VariesCatalyst
Deionized Water---Solvent
Sodium Hydroxide (NaOH)Pellets, >97%VariesFor neutralization
Sodium Chloride (NaCl)ACS ReagentVariesFor salting out
Diethyl Ether (Et₂O)AnhydrousVariesExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVariesDrying agent

Step-by-Step Procedure

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 1-cyclopropylcyclobutanol (e.g., 0.10 mol).

  • Acid Addition: Add deionized water (approx. 10 mL per gram of substrate) followed by the slow addition of concentrated hydrochloric acid (approx. 0.85 equivalents relative to the substrate).

  • Reaction Execution: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. A typical reaction time is 2-4 hours.

  • Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of sodium hydroxide pellets until the pH is ~7-8.

  • Workup and Extraction: Saturate the aqueous mixture with sodium chloride to reduce the solubility of the organic product. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude spiro[3.4]octan-5-one can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol B: Lewis Acid-Catalyzed Rearrangement

This protocol employs a Lewis acid in an anhydrous organic solvent, which can offer milder conditions and potentially different selectivity for highly functionalized substrates. Boron trifluoride etherate is a common and effective choice.[9]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Cyclopropylcyclobutanol>97%VariesStarting material
Boron Trifluoride Etherate (BF₃·Et₂O)RedistilledVariesCatalyst, handle in a fume hood
Dichloromethane (DCM)AnhydrousVariesSolvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution---For quenching
Brine (Saturated NaCl)Aqueous Solution---For washing
Anhydrous Magnesium Sulfate (MgSO₄)PowderVariesDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 1-cyclopropylcyclobutanol (e.g., 10 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (1.1 to 2.0 equivalents) dropwise via syringe over 5-10 minutes. The reaction is often exothermic.

  • Reaction Execution: Allow the reaction to stir at 0 °C, warming to room temperature over 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure spiro[3.4]octan-5-one.

Data Summary and Workflow

Table of Reaction Conditions
ParameterProtocol A (Brønsted Acid)Protocol B (Lewis Acid)
Catalyst Concentrated HClBoron Trifluoride Etherate (BF₃·Et₂O)
Stoichiometry 0.8-1.0 eq.1.1-2.0 eq.
Solvent WaterDichloromethane (DCM)
Temperature Reflux (~100 °C)0 °C to Room Temperature
Time 2-4 hours1-3 hours
Workup Basic quench (NaOH)Basic quench (NaHCO₃)
General Experimental Workflow

Experimental Workflow Setup 1. Reaction Setup (Substrate + Solvent) Conditions 2. Establish Conditions (Inert atm / Cooling) Setup->Conditions Reaction 3. Catalyst Addition & Reaction Monitoring Conditions->Reaction Quench 4. Reaction Quench (e.g., aq. NaHCO3) Reaction->Quench Extract 5. Extraction (Organic Solvent) Quench->Extract Dry 6. Drying & Concentration (Na2SO4 / Rotovap) Extract->Dry Purify 7. Purification (Chromatography / Distillation) Dry->Purify Analyze 8. Characterization (NMR, IR, MS) Purify->Analyze

Figure 2: General workflow for the semipinacol rearrangement of 1-cyclopropylcyclobutanols.

Troubleshooting and Key Considerations

Issue / ObservationPotential CauseSuggested Solution
Low or No Conversion Insufficient acid catalyst; Low reaction temperature or time; Deactivated Lewis acid.Increase catalyst loading incrementally. Increase reaction temperature or extend reaction time. Use freshly opened or distilled BF₃·Et₂O.
Formation of Alkene Side Products Elimination competes with rearrangement, especially at high temperatures.Use milder conditions (Protocol B). Lower the reaction temperature. Use a non-coordinating solvent.
Complex Product Mixture Competing rearrangement pathways (Pathway B); Substrate decomposition.Screen different Lewis acids (e.g., SnCl₄, TiCl₄) which may favor one pathway. Run the reaction at a lower temperature to minimize side reactions.
Difficult Purification Product may co-elute with non-polar byproducts.If distillation is not feasible, try a different solvent system for chromatography. Consider derivatization for easier separation.

Expert Insight: The success of this rearrangement hinges on the clean formation of the tertiary carbocation. For substrates sensitive to strong Brønsted acids, the Lewis acid-mediated protocol at low temperatures is often the superior choice, minimizing the formation of undesired elimination byproducts. Always ensure anhydrous conditions when using Lewis acids to prevent catalyst deactivation.

References

  • Zhao, J. et al. (2023). "Controlled semi-Pinacol rearrangement on a strained ring: Efficient access to multi-substituted cyclopropanes by group migration strategy." Chinese Chemical Letters.
  • Ratsch, F. et al. (2025). "Total Synthesis of α‐Tocopherol through Enantioselective Iridium‐Catalyzed Fragmentation of a Spiro‐Cyclobutanol Intermediate." ResearchGate. Available at: [Link]

  • Salaün, J., & Fadel, A. (1986). "CYCLOBUTENE". Organic Syntheses, 64, 50. Available at: [Link]

  • Ratsch, F. et al. "Synthesis of the spiro‐cyclobutanols 3 a, b, and c. Reagents and conditions." ResearchGate.
  • Salaün, J., & Fadel, A. "cyclobutene". Organic Syntheses Procedure.
  • Driver, T. G. et al. (2020). "Migratory aptitudes in rearrangements of destabilized vinyl cations." PMC. Available at: [Link]

  • "Ring expansion and contraction." Wikipedia. Available at: [Link]

  • Greco, S. J. et al. (2022). "Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom." AIR Unimi. Available at: [Link]

  • "Semipinacol rearrangement." Wikipedia. Available at: [Link]

  • "ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION." RASĀYAN J. Chem. Available at: [Link]

  • "Ring Expansion Rearrangements." Chemistry Steps. Available at: [Link]

  • "A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings." PMC. Available at: [Link]

  • Sarlah, D. et al. (2022). "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to sy." eScholarship.org. Available at: [Link]

  • Ghorai, M. K. et al. "Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols." PMC. Available at: [Link]

  • Pinner, A. et al. "A Lewis acid-promoted Pinner reaction." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • "Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement." PubMed. Available at: [Link]

  • Fisch, L. (2012). "Hydride Shift, Ring Expansion, Carbocation Rearrangement, ALL IN ONE Example." YouTube. Available at: [Link]

Sources

Method

Application Note: Synthesis of Cyclopentanone Derivatives from 1-Cyclopropylcyclobutan-1-ol

This Application Note details the synthesis of cyclopentanone derivatives, specifically 2-cyclopropylcyclopentanone , via the acid-catalyzed ring-expansion rearrangement of 1-cyclopropylcyclobutan-1-ol .[1] This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of cyclopentanone derivatives, specifically 2-cyclopropylcyclopentanone , via the acid-catalyzed ring-expansion rearrangement of 1-cyclopropylcyclobutan-1-ol .[1] This transformation leverages the strain energy of the cyclobutane ring (


26 kcal/mol) to drive the expansion to a thermodynamically more stable cyclopentane system (

6 kcal/mol).

[1]

Introduction & Scope

The synthesis of functionalized cyclopentanones is a cornerstone in the production of bioactive natural products (e.g., prostaglandins, jasmonoids) and pharmaceutical intermediates.[2] Traditional methods often require multi-step annulations (e.g., Nazarov cyclization, Weiss-Cook reaction).[1] This protocol describes a streamlined, strain-release driven rearrangement of 1-cyclopropylcyclobutan-1-ol.[1]

This method offers distinct advantages:

  • Atom Economy: Utilizes the entire carbon framework of the precursor.

  • Stereoelectronic Control: The migrating bond is determined by the alignment with the leaving group orbital, often preserving relative stereochemistry.

  • Versatility: The resulting 2-substituted cyclopentanones are versatile synthons for further functionalization.[1]

Mechanistic Principles

The transformation proceeds via a cationic rearrangement mechanism, often classified as a semipinacol-type rearrangement (or Wagner-Meerwein shift), even in the absence of a vicinal diol.

Reaction Pathway
  • Protonation: The tertiary hydroxyl group of 1-cyclopropylcyclobutan-1-ol (1) is protonated by the acid catalyst.[1]

  • Ionization: Loss of water generates a tertiary 1-cyclopropylcyclobutyl cation (2) . This intermediate is stabilized by the adjacent cyclopropyl group (bisected conformation), which provides significant

    
    -delocalization (cyclopropylcarbinyl stabilization).
    
  • Ring Expansion (Rate-Determining Step): To relieve ring strain, the C2-C3

    
    -bond of the cyclobutane ring migrates to the cationic center (C1).
    
  • Cation Trapping/Tautomerization: The resulting cation (now on the 5-membered ring) is trapped by water (or the leaving group oxygen re-attacks) to form an enol or protonated ketone, which tautomerizes to the final 2-cyclopropylcyclopentanone (3) .

Note: Competing pathways include dehydration to 1-cyclopropylcyclobutene or ring-opening of the cyclopropyl group (homoallyl rearrangement).[1] The protocol below is optimized to favor ring expansion.

Pathway Visualization

ReactionPathway Substrate 1-Cyclopropylcyclobutan-1-ol (Substrate) Protonated Protonated Alcohol (Intermediate) Substrate->Protonated + H+ Cation 1-Cyclopropylcyclobutyl Cation Protonated->Cation - H2O Expansion Ring Expansion (Transition State) Cation->Expansion 1,2-Shift (Strain Relief) Product 2-Cyclopropylcyclopentanone (Target) Expansion->Product Tautomerization

Caption: Acid-catalyzed ring expansion pathway from cyclobutanol to cyclopentanone.

Experimental Protocol

Precursor Synthesis: 1-Cyclopropylcyclobutan-1-ol

Reagents: Cyclobutanone, Cyclopropylmagnesium bromide (0.5 M in THF), Anhydrous THF, NH₄Cl (sat.[1] aq.).

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solvent Prep: Charge the flask with cyclobutanone (1.0 equiv, e.g., 10 mmol) dissolved in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Grignard Addition: Add cyclopropylmagnesium bromide (1.2 equiv, 12 mmol) dropwise over 20 minutes. The cyclopropyl group acts as a nucleophile, attacking the carbonyl carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of cyclobutanone.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (30 mL).

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-cyclopropylcyclobutan-1-ol as a colorless oil.[1]

    • Yield Target: 85-95%.[1]

Ring Expansion to 2-Cyclopropylcyclopentanone

Reagents: 1-Cyclopropylcyclobutan-1-ol, BF₃[1]·OEt₂ (Boron trifluoride diethyl etherate), Dichloromethane (DCM), NaHCO₃.

  • Setup: Charge a 50 mL round-bottom flask with 1-cyclopropylcyclobutan-1-ol (1.0 equiv, e.g., 2 mmol) and anhydrous DCM (20 mL, 0.1 M). Cool the solution to -78°C (dry ice/acetone bath).

    • Rationale: Low temperature prevents competitive dehydration to the diene and suppresses cyclopropyl ring opening.

  • Catalyst Addition: Add BF₃·OEt₂ (1.1 equiv) dropwise.

    • Note: Lewis acids like BF₃ are preferred over Brønsted acids (e.g., H₂SO₄) to minimize polymerization and charring.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ (20 mL).

  • Workup: Separate the layers. Extract the aqueous phase with DCM (2 x 15 mL). Combined organic layers are dried (Na₂SO₄) and concentrated.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 95:5) affords 2-cyclopropylcyclopentanone .[1]

Data Summary & Characterization[1]
ParameterValue / Observation
Substrate 1-Cyclopropylcyclobutan-1-ol
Reagent BF₃[1]·OEt₂ (1.1 equiv)
Solvent DCM (Anhydrous)
Temperature -78°C

0°C
Major Product 2-Cyclopropylcyclopentanone
Typical Yield 65 - 75%
Key IR Signal 1740 cm⁻¹ (Cyclopentanone C=O stretch)
¹H NMR Diagnostic

0.3-0.6 (m, 4H, cyclopropyl),

1.8-2.3 (m, cyclopentyl)

Critical Considerations & Troubleshooting

Competitive Elimination

The primary side reaction is the elimination of water to form 1-cyclopropylcyclobutene .

  • Mitigation: Use strictly anhydrous conditions and non-nucleophilic counterions. Low temperature (-78°C) favors the rearrangement (kinetic control) over elimination (thermodynamic control).

Cyclopropyl Ring Opening

The "cyclopropylcarbinyl" nature of the intermediate cation can lead to ring opening, forming homoallylic products (e.g., 4-halo-1-(cyclobutyl)butane derivatives).[1]

  • Control: The cyclobutane ring expansion is generally faster due to the relief of

    
    26 kcal/mol strain compared to the cyclopropyl opening. However, prolonged reaction times or higher temperatures (>0°C) increase ring-opened byproducts.[1]
    
Alternative Catalysts
  • Tiffeneau-Demjanov Conditions: If the alcohol is converted to a 1-aminomethyl derivative, diazotization (HNO₂) provides a more regioselective expansion.[1]

  • Oxidative Rearrangement: Treatment with N-Bromosuccinimide (NBS) in wet acetone/THF can drive the rearrangement via a bromonium ion intermediate, yielding 2-bromo-2-cyclopropylcyclopentanone , which can be debrominated (Zn/HOAc) to the parent ketone.[1] This method often suppresses simple dehydration.

References

  • Barnier, J. P., et al. (1973). "Rearrangement of 1-cyclopropylcyclobutanols." Tetrahedron, 29, 457. Link

  • Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclopropylcarbinyl-cyclobutyl rearrangement." Journal of the American Chemical Society, 95(16), 5298–5307. Link

  • Salaün, J. (2000). "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry, 207, 1–67. Link

  • Fitjer, L. (1986). "Cyclopropyl building blocks for organic synthesis." Synthesis, 1986(09), 729-741.[1] Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews, 103(4), 1485–1538. Link

Sources

Application

Application Note: High-Purity Synthesis of 1-Cyclopropylcyclobutan-1-ol for Next-Gen AKT Inhibitor Development

Executive Summary & Strategic Importance In the landscape of PI3K/AKT/mTOR pathway inhibition, structural rigidity and metabolic stability are paramount. The 1-cyclopropylcyclobutan-1-ol moiety represents a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of PI3K/AKT/mTOR pathway inhibition, structural rigidity and metabolic stability are paramount. The 1-cyclopropylcyclobutan-1-ol moiety represents a privileged scaffold in medicinal chemistry, offering a unique "conformational lock" that distinguishes it from flexible alkyl chains or larger cyclohexyl analogs.

This motif is increasingly utilized in next-generation AKT inhibitors (e.g., patent literature related to aza-quinazoline scaffolds) to fill specific hydrophobic pockets within the kinase domain while the tertiary hydroxyl group serves as a critical hydrogen-bond donor/acceptor, often interacting with the hinge region or catalytic residues (e.g., Lys179 or Asp292 in AKT1).

Key Chemical Advantages:

  • Metabolic Hardening: The cyclopropyl group resists cytochrome P450 oxidation better than isopropyl or ethyl groups.

  • Vectorial Control: The cyclobutane ring restricts the vector of the hydroxyl group, enhancing binding affinity (

    
    ) through entropy reduction.
    
  • Bioisosterism: Acts as a lipophilic, space-filling bioisostere for more metabolically labile tertiary alcohols.

Chemical Context & Retrosynthetic Analysis

The synthesis of 1-cyclopropylcyclobutan-1-ol relies on the nucleophilic addition of a cyclopropyl nucleophile to a cyclobutanone core. While conceptually simple, the high ring strain of both the cyclopropyl (27.5 kcal/mol) and cyclobutyl (26.5 kcal/mol) systems introduces significant risks of ring-opening rearrangements under acidic conditions or thermal stress.

Retrosynthetic Pathway: 1-Cyclopropylcyclobutan-1-ol


Cyclobutanone + Cyclopropylmagnesium Bromide
Critical Mechanistic Insight: The Rearrangement Trap

The primary challenge in handling this compound is the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement . Upon protonation of the alcohol, the resulting carbocation is non-classical and highly delocalized.

  • Risk: Exposure to strong acids (e.g., HCl, H₂SO₄) or Lewis acids during workup can trigger ring expansion to cyclopentene derivatives or ring opening to homoallylic alcohols.

  • Solution: The protocol below mandates strictly neutral-to-basic workup conditions and the use of buffered quenching agents.

Experimental Protocol: Synthesis of 1-Cyclopropylcyclobutan-1-ol

Reagents & Equipment[1][2][3]
  • Starting Material: Cyclobutanone (CAS: 1191-95-3), >98% purity.

  • Reagent: Cyclopropylmagnesium bromide (0.5 M in THF) – Freshly titrated recommended.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon line, low-temperature thermometer.

Step-by-Step Methodology
Step 1: Reactor Preparation and Inertion[1][2]
  • Equip a 500 mL 3-neck flask with a magnetic stir bar, pressure-equalizing addition funnel, and internal temperature probe.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Why: Grignard reagents are intolerant to moisture; even trace water will quench the cyclopropyl anion to cyclopropane gas.

Step 2: Substrate Solubilization
  • Charge the flask with Cyclobutanone (5.0 g, 71.3 mmol) .

  • Add Anhydrous THF (100 mL) via cannula.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Expert Insight: While Grignard additions can occur at 0°C, starting at -78°C prevents enolization of the cyclobutanone (which leads to self-condensation side products) and controls the exotherm.

Step 3: Nucleophilic Addition (The Critical Step)
  • Charge the addition funnel with Cyclopropylmagnesium bromide (157 mL of 0.5 M solution, 78.5 mmol, 1.1 equiv) .

  • Add the Grignard reagent dropwise over 45 minutes .

  • Monitor: Ensure internal temperature does not exceed -65°C .

  • After addition, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Checkpoint: TLC (20% EtOAc/Hexane) should show complete consumption of cyclobutanone (

    
    ) and appearance of the alcohol (
    
    
    
    , stains with PMA).
Step 4: Buffered Quench & Isolation
  • Cool back to 0°C.

  • Quench by dropwise addition of Saturated

    
     (50 mL) . Caution: Gas evolution.
    
  • Dilute with Diethyl Ether (

    
    , 100 mL) and separate layers.
    
  • Extract the aqueous phase with

    
     (2 x 50 mL).
    
  • Combine organics and wash with Brine (50 mL) .

  • Dry over Anhydrous

    
      (Do not use 
    
    
    
    if acidic impurities are suspected).
  • Concentrate under reduced pressure at <30°C .

    • Warning: Do not heat the water bath above 35°C. The product is volatile and thermally sensitive.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if highly acidic silica is used).
    
  • Eluent: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85-92% as a colorless oil.

Analytical Characterization (QC)

To ensure the integrity of the scaffold for AKT inhibitor synthesis, the following specifications must be met.

ParameterSpecificationMethod
Appearance Colorless, viscous oilVisual
Purity >97.0%GC-FID / HPLC (ELSD)

NMR (400 MHz,

)

0.35-0.55 (m, 4H, c-Pr), 1.20 (m, 1H, c-Pr CH), 1.50-2.30 (m, 6H, c-Bu), 1.85 (s, 1H, OH)
Proton NMR

NMR
Distinct quaternary carbon at

ppm
Carbon NMR
Water Content <0.1%Karl Fischer

Application Note: Integration into AKT Inhibitors

Structural Logic in Kinase Inhibition

In the context of AKT inhibitors (e.g., analogs of Ipatasertib or Capivasertib), the 1-cyclopropylcyclobutan-1-ol moiety often functions as a warhead or anchor .

  • Binding Mode: The hydroxyl group can form a hydrogen bond with the backbone NH of the hinge region or the side chain of a conserved residue in the ATP-binding pocket.

  • Selectivity: The bulky, rigid spiro-like nature of the cyclopropyl-cyclobutyl junction creates a distinct 3D shape that discriminates against closely related AGC kinases (e.g., PKA, PKC) that may have flatter or smaller hydrophobic pockets.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the downstream biological impact on the AKT signaling cascade.

AKT_Inhibitor_Workflow cluster_synthesis Synthesis Protocol cluster_bio AKT Pathway Inhibition SM Cyclobutanone (C4H6O) Intermediate Transition State (Tetrahedral Mg-Alkoxide) SM->Intermediate -78°C, THF Reagent Cyclopropyl-MgBr (Grignard) Reagent->Intermediate Product 1-Cyclopropylcyclobutan-1-ol (Scaffold) Intermediate->Product NH4Cl Quench (No Acid!) Inhibitor Inhibitor Drug (Contains Scaffold) Product->Inhibitor Derivatization AKT_Inactive AKT (Inactive) PH-Kinase Closed AKT_Active AKT (Active) Phosphorylated AKT_Inactive->AKT_Active PIP3 Binding Substrate mTOR / GSK3β (Downstream) AKT_Active->Substrate Phosphorylation (BLOCKED) Inhibitor->AKT_Active Binds ATP Pocket (H-Bonding)

Figure 1: Workflow from chemical synthesis of the scaffold to its mechanism of action in blocking AKT-mediated downstream signaling.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Unidentified Peaks.

    • Cause: Enolization of cyclobutanone.

    • Fix: Ensure the Grignard is added slowly to the ketone at -78°C. If the ketone is added to the Grignard (inverse addition), the local excess of base favors enolization.

  • Issue: Product Decomposition on Silica.

    • Cause: Acidic sites on silica gel triggering rearrangement.

    • Fix: Pre-wash the silica column with 1% Triethylamine/Hexane solution to deactivate acidic sites.

  • Issue: Residual Solvent.

    • Cause: H-bonding of THF to the tertiary alcohol.

    • Fix: Azeotrope with pentane or dry dichloromethane; extended high-vacuum drying is risky due to volatility, so rely on azeotropes.

References

  • Patent Literature: Aza-quinazoline compounds and methods of use. US Patent Application 20240034731A1. (2024). Describes the use of cyclopropyl-cyclobutyl alcohols in kinase inhibitor synthesis. Link

  • Synthetic Methodology: Reaction of Cyclopropylmagnesium Bromide with Ketones.[3] BenchChem Application Notes.[3] (2025).[4] Link

  • Cyclobutane Chemistry: Synthesis of cyclobutanones and their derivatives. Organic Chemistry Portal.[5][6] Link

  • AKT Pathway Context: Structural insights of AKT and its activation mechanism for drug development. PMC, NIH. (2025).[4] Link

  • Reagent Data: Cyclopropylmagnesium bromide 0.5M in THF. Sigma-Aldrich Technical Data Sheet. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of cyclopropylmagnesium bromide addition to cyclobutanone

Technical Support Center: Optimizing Cyclopropylmagnesium Bromide Addition to Cyclobutanone Subject: Protocol Optimization for 1-Cyclopropylcyclobutanol Synthesis Case ID: OPT-CYC-GRIG-001 Support Tier: Level 3 (Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cyclopropylmagnesium Bromide Addition to Cyclobutanone

Subject: Protocol Optimization for 1-Cyclopropylcyclobutanol Synthesis Case ID: OPT-CYC-GRIG-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The addition of cyclopropylmagnesium bromide to cyclobutanone is a deceptively simple transformation often plagued by poor yields (typically <40% under standard conditions). The primary failure mode is competitive enolization . Cyclobutanone possesses significant ring strain and accessible


-protons (

), making it prone to deprotonation by the highly basic Grignard reagent rather than nucleophilic attack.

This guide provides a validated protocol using anhydrous Cerium(III) Chloride (


)  to generate a less basic, more nucleophilic organocerium species. This modification typically boosts yields from ~30-40% to >85% by suppressing enolization.

Module 1: Reagent Quality & Preparation (The Foundation)

Q: Why is my yield inconsistent despite using "fresh" Grignard reagent? A: "Fresh" does not guarantee concentration. Cyclopropylmagnesium bromide is prone to degradation and Schlenk equilibrium shifts. You must titrate your Grignard reagent immediately before use. Relying on the commercial molarity (e.g., 1.0 M) is the most common source of stoichiometry errors.

Protocol: Titration of Grignard Reagent (Salicylaldehyde Phenylhydrazone Method)

  • Dissolve roughly 50 mg of salicylaldehyde phenylhydrazone (indicator) in 5 mL of anhydrous THF. The solution will be yellow.[1][2]

  • Add the Grignard reagent dropwise via a microliter syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion).

  • Calculate the precise molarity (

    
    ) using the mass of the indicator and volume of Grignard added.
    

Q: Can I use commercial anhydrous


 directly? 
A: Proceed with extreme caution.  Most commercial "anhydrous" 

is partially hydrated or hydrolyzed to

(cerium oxychloride), which is catalytically inactive and detrimental to the reaction. You must dry the heptahydrate (

) yourself or vigorously activate commercial beads.

Visualization: Critical


 Drying Workflow 

CeCl3_Drying Start CeCl3·7H2O (Heptahydrate) Step1 Vacuum (<0.5 mmHg) Room Temp, 1h Start->Step1 Step2 Slow Ramp to 60°C Hold 2h Step1->Step2 Avoid melting Step3 Slow Ramp to 140°C Hold 2h Step2->Step3 Dehydration Check Is the powder white and free-flowing? Step3->Check Success Active Anhydrous CeCl3 (Ready for THF) Check->Success Yes Fail Discard (Hydrolysis to CeOCl) Check->Fail No (Yellow/Clumpy)

Caption: Step-wise dehydration protocol to prevent hydrolysis. Rapid heating causes melting and irreversible formation of inactive CeOCl.

Module 2: Reaction Protocol (The Organocerium Method)

Q: Why add


? Why not just cool the reaction to -78°C? 
A:  Cooling alone is insufficient for cyclobutanone. The basicity of the Grignard reagent remains high enough to deprotonate the ketone. 

acts via two mechanisms:
  • Transmetallation: It forms an organocerium species (

    
    ) which is more nucleophilic but significantly less basic than the Grignard (
    
    
    
    ).
  • Lewis Acid Activation: The oxophilic Cerium activates the carbonyl oxygen, facilitating attack by the nucleophile.

Optimized Protocol: 1-Cyclopropylcyclobutanol Synthesis

ParameterSpecificationNotes
Solvent Anhydrous THFEther is less effective for

solubility.
Stoichiometry 1.0 : 1.5 : 1.5Ketone :

: Grignard
Temperature -78°C

0°C
Addition at -78°C is critical.
Concentration 0.3 M (Ketone)High dilution helps prevent oligomerization.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend dried, finely powdered

    
     (1.5 equiv) in anhydrous THF under Argon. Stir vigorously at room temperature for 2 hours (or sonicate for 1 hour) until a milky white suspension forms. Note: It will not dissolve completely.
    
  • Complexation: Cool the slurry to -78°C . Add the titrated cyclopropylmagnesium bromide (1.5 equiv) dropwise. Stir for 1 hour at -78°C. The color typically changes to yellow/brown.

  • Addition: Dissolve cyclobutanone (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the organocerium mixture at -78°C over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to room temperature immediately.

  • Monitoring: Check TLC or GC-MS. The disappearance of cyclobutanone indicates completion.

Module 3: Troubleshooting & Isolation

Q: I see a large peak of starting material (cyclobutanone) in my GC-MS after workup. Did the reaction fail? A: This is the hallmark of enolization . The Grignard acted as a base, forming the magnesium enolate. Upon aqueous quench, the enolate protonates back to the starting ketone.

  • Fix: Ensure your

    
     is truly anhydrous and increase the 
    
    
    
    :Grignard ratio to 1.5:1.5 or 2.0:2.0.

Q: The reaction mixture turned into a solid gel during workup. A: Cerium salts form stubborn emulsions and gels at basic pH.

  • Fix: Quench with 10% aqueous acetic acid or saturated

    
      at 0°C. If a gel forms, add Rochelle's salt (Potassium Sodium Tartrate) solution and stir vigorously for 1-2 hours until layers separate cleanly. Filter through a Celite pad if necessary to remove insoluble cerium hydroxides.
    

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Recovered SM (>50%) Enolization (Basicity)Switch to Organocerium (Module 2).
Low Yield (<20%) + No SM Moisture / Wet SolventDry

properly; distill THF over Na/Benzophenone.
Ring Opening Products Acidic Workup too harshUse sat.

instead of HCl for quenching.
Homocoupling (Bicyclopropyl) Grignard degradationTitrate Grignard; add slowly at -78°C.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield of 1-Cyclopropylcyclobutanol Analysis Analyze Crude Mixture (GC-MS / NMR) Problem->Analysis Result1 Recovered Cyclobutanone Analysis->Result1 Result2 Ring Opened / Oligomers Analysis->Result2 Result3 No Product / No SM Analysis->Result3 Cause1 Enolization Dominates Result1->Cause1 Cause2 Thermal Decomposition or Harsh Quench Result2->Cause2 Cause3 Wet Reagents (Quenched Grignard) Result3->Cause3 Fix1 Use CeCl3 Protocol (Imamoto Method) Cause1->Fix1 Fix2 Maintain -78°C; Use Rochelle's Salt Cause2->Fix2 Fix3 Redry CeCl3; Titrate Grignard Cause3->Fix3

Caption: Diagnostic logic for identifying the specific mode of failure in Grignard additions to strained ketones.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, vol. 79, 2002, p. 209. Link

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed., Springer, 2007. (Chapter 7: Organometallic Reagents). Link

Sources

Optimization

Technical Support Center: Stability of 1-Cyclopropylcyclobutan-1-ol Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of 1-cyclopropylcyclobutan-1-ol in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and manage the complex chemical behavior of this compound in your experiments.

Introduction

1-Cyclopropylcyclobutan-1-ol is a tertiary alcohol containing two strained ring systems. This unique structure leads to a rich and complex reactivity profile, particularly under acidic conditions. The presence of the cyclopropyl and cyclobutyl rings adjacent to the hydroxyl group gives rise to the formation of highly reactive carbocation intermediates that can undergo a variety of rearrangements. Understanding these potential reaction pathways is crucial for controlling reaction outcomes and achieving desired synthetic targets.

This guide will delve into the mechanistic underpinnings of these rearrangements, offering explanations for common experimental challenges and providing actionable protocols to steer your reactions toward the desired products.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments with 1-cyclopropylcyclobutan-1-ol under acidic conditions.

Issue 1: My reaction is producing a complex mixture of unexpected products. What is happening?

Answer:

The formation of a complex product mixture is a common issue when subjecting 1-cyclopropylcyclobutan-1-ol to acidic conditions. This is due to the generation of a tertiary carbocation at the C1 position upon protonation of the hydroxyl group and subsequent loss of water.[1][2] This carbocation is highly prone to rearrangement to alleviate ring strain and achieve greater stability. The primary rearrangement pathways include:

  • Ring Expansion of the Cyclobutane: The cyclobutyl ring can expand to a more stable cyclopentyl system. This process is driven by the relief of angle and torsional strain inherent in the four-membered ring.[3][4][5]

  • Ring Opening of the Cyclopropane: The cyclopropylcarbinyl cation system is known to undergo rapid rearrangement to form homoallylic and cyclobutyl cations.[6][7][8] This can lead to a variety of linear and cyclic alkene products.

  • Hydride and Alkyl Shifts: Standard carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can also occur, further diversifying the product landscape.[5]

The specific products you observe will be highly dependent on the reaction conditions, including the strength of the acid, temperature, and solvent.

Issue 2: I am trying to perform a simple dehydration to form an alkene, but I'm getting very low yields of the expected product.

Answer:

While a simple acid-catalyzed dehydration to form 1-cyclopropyl-1-cyclobutene or cyclopropylidenecyclobutane might be the expected outcome, the reality is often more complex. The intermediate carbocation is the crucial decision point in the reaction. The high propensity for rearrangement means that the simple elimination pathway is often outcompeted by more thermodynamically favorable rearrangement processes.

To favor the formation of the simple dehydration products, consider the following strategies:

  • Use of Milder Acids: Strong acids (e.g., concentrated sulfuric acid) will aggressively promote carbocation formation and subsequent rearrangements. The use of a milder acid, such as pyridinium p-toluenesulfonate (PPTS), can sometimes favor the desired dehydration.[9]

  • Lower Reaction Temperatures: Higher temperatures provide the activation energy for rearrangement pathways. Running the reaction at a lower temperature may kinetically favor the simple elimination product.

  • Non-Protic Conditions: Consider converting the alcohol to a good leaving group that can be eliminated under non-acidic conditions. For example, conversion to a mesylate or tosylate followed by elimination with a non-nucleophilic base (e.g., DBU) can provide a cleaner route to the desired alkene.[10]

Issue 3: I am observing products that suggest the cyclopropane ring has opened. How can I prevent this?

Answer:

The opening of the cyclopropane ring is a characteristic reaction of cyclopropylcarbinyl cations.[11][12] This rearrangement is extremely fast and often difficult to prevent completely. The driving force is the relief of the significant strain energy of the three-membered ring.

To minimize cyclopropane ring opening:

  • Avoid Strongly Acidic and High-Temperature Conditions: As with other rearrangements, harsh conditions will favor ring-opening.

  • Employ a Catalytic System that Favors Nucleophilic Attack: If your goal is a substitution reaction rather than elimination, using a system that promotes rapid trapping of the initial carbocation can outcompete the rearrangement. For instance, using a chiral phosphoramide catalyst in the presence of a suitable nucleophile has been shown to trap cyclopropylcarbinyl cations before extensive rearrangement occurs.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the rearrangement of the 1-cyclopropylcyclobutan-1-yl cation?

A1: The primary driving force is the relief of ring strain. Both cyclopropane and cyclobutane rings are significantly strained. The 1-cyclopropylcyclobutan-1-yl cation can undergo rearrangements that lead to less strained and therefore more stable carbocations and final products. For instance, the expansion of the cyclobutane ring to a cyclopentane ring releases considerable strain energy.[4] Similarly, the opening of the cyclopropane ring relieves its inherent high strain.

Q2: What is the expected major product of the acid-catalyzed dehydration of 1-cyclopropylcyclobutan-1-ol?

A2: Predicting a single major product is challenging due to the competing rearrangement pathways. However, based on general principles of carbocation stability and ring strain relief, products resulting from the expansion of the cyclobutane ring are often significant. For example, a plausible product is 1-cyclopropylcyclopentene, formed via ring expansion followed by elimination of a proton.[13][14] The exact product distribution will be highly sensitive to the specific reaction conditions.

Q3: Can I use 1-cyclopropylcyclobutan-1-ol in a Friedel-Crafts alkylation reaction?

A3: While technically possible, using 1-cyclopropylcyclobutan-1-ol as an alkylating agent in a Friedel-Crafts reaction is likely to result in a mixture of products. The Lewis or Brønsted acid used to catalyze the reaction will generate the 1-cyclopropylcyclobutan-1-yl cation, which will be subject to the same rearrangement pathways discussed above. The aromatic substrate would then be alkylated by a mixture of these rearranged carbocations.

Q4: How does the stability of the tertiary carbocation formed from 1-cyclopropylcyclobutan-1-ol compare to a simple tertiary carbocation like tert-butyl cation?

A4: The initial 1-cyclopropylcyclobutan-1-yl cation is a tertiary carbocation, which is generally considered stable.[15][16] However, its reactivity is significantly influenced by the adjacent strained rings. The cyclopropyl group can stabilize an adjacent positive charge through conjugation (the "bent" bonds of the cyclopropane have some pi character), a phenomenon that makes cyclopropylcarbinyl cations surprisingly stable and quick to form.[17][18] Despite this stabilization, the immense strain energy provides a powerful thermodynamic driving force for rearrangement, making this cation much more prone to structural reorganization than the tert-butyl cation.

Experimental Protocols

Protocol 1: Dehydration under Mildly Acidic Conditions

This protocol aims to favor the formation of the simple dehydration products by using a milder acid and moderate temperature.

  • Dissolve 1-cyclopropylcyclobutan-1-ol (1 equivalent) in a suitable solvent such as toluene or benzene.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to Mesylate and Elimination

This two-step protocol avoids acidic conditions for the elimination step, potentially leading to a cleaner reaction profile.

Step A: Mesylation

  • Dissolve 1-cyclopropylcyclobutan-1-ol (1 equivalent) in anhydrous dichloromethane at 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

Step B: Elimination

  • Dissolve the crude mesylate in a suitable aprotic solvent such as THF or acetonitrile.

  • Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ether, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways involved in the acid-catalyzed reactions of 1-cyclopropylcyclobutan-1-ol.

Acid_Catalyzed_Reaction_of_1-cyclopropylcyclobutan-1-ol cluster_0 Initiation cluster_1 Rearrangement & Product Formation Start 1-Cyclopropyl- cyclobutan-1-ol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H+ Carbocation 1-Cyclopropylcyclobutan-1-yl Cation (Initial Carbocation) Protonated_Alcohol->Carbocation - H2O Ring_Expansion Cyclopentyl Cation (Rearranged) Carbocation->Ring_Expansion Ring Expansion Cyclopropane_Opening Homoallylic/Cyclobutyl Cations (Rearranged) Carbocation->Cyclopropane_Opening Cyclopropane Ring Opening Dehydration_Products Dehydration Products (e.g., 1-Cyclopropyl-1-cyclobutene) Carbocation->Dehydration_Products - H+ Ring_Expanded_Products Ring-Expanded Products (e.g., 1-Cyclopropylcyclopentene) Ring_Expansion->Ring_Expanded_Products - H+ Ring_Opened_Products Ring-Opened Products (e.g., Alkenes) Cyclopropane_Opening->Ring_Opened_Products Deprotonation/ Nucleophilic Attack

Caption: Overview of acid-catalyzed reaction pathways.

Detailed_Rearrangement_Pathways cluster_pathA Path A: Simple Dehydration cluster_pathB Path B: Ring Expansion cluster_pathC Path C: Cyclopropane Ring Opening Initial_Cation 1-Cyclopropylcyclobutan-1-yl Cation Alkene1 1-Cyclopropyl-1-cyclobutene Initial_Cation->Alkene1 - H+ Alkene2 Cyclopropylidenecyclobutane Initial_Cation->Alkene2 - H+ Expanded_Cation 1-Cyclopropylcyclopentyl Cation Initial_Cation->Expanded_Cation 1,2-Alkyl Shift Homoallylic_Cation Homoallylic Cation Initial_Cation->Homoallylic_Cation Rearrangement Expanded_Alkene 1-Cyclopropylcyclopentene Expanded_Cation->Expanded_Alkene - H+ Opened_Products Various Alkenes Homoallylic_Cation->Opened_Products - H+

Caption: Competing rearrangement and elimination pathways.

References

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  • Wang, Z., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19), eadg3283. [Link]

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  • Poulter, C. D., & Winstein, S. (1972). Solvolysis and degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement of a hexamethylcyclopropylcarbinyl system. Journal of the American Chemical Society, 94(7), 2297-2303. [Link]

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  • Bentley, T. W., & Llewellyn, G. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548-2554. [Link]

  • Marek, I., et al. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for cyclopropyl and cyclobutyl carbons

An In-Depth Technical Guide to ¹³C NMR Chemical Shifts for Cyclopropyl and Cyclobutyl Carbons Introduction: Ring Strain and its Spectroscopic Signature In the realm of structural elucidation, ¹³C Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹³C NMR Chemical Shifts for Cyclopropyl and Cyclobutyl Carbons

Introduction: Ring Strain and its Spectroscopic Signature

In the realm of structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing direct insight into the carbon framework of a molecule.[1] While general trends in chemical shifts are well-understood, strained cyclic systems like cyclopropane and cyclobutane present fascinating anomalies. Their unique electronic structures, born from significant angle and torsional strain, profoundly influence the magnetic environment of the constituent carbons.[2] This guide provides a comparative analysis of the ¹³C NMR chemical shifts for cyclopropyl and cyclobutyl carbons, explaining the theoretical underpinnings of their distinct spectral features and offering practical guidance for researchers.

The Cyclopropane Anomaly: Extreme Shielding Explained

The most striking feature of the ¹³C NMR spectrum of cyclopropane is the extreme upfield chemical shift of its carbons, resonating at approximately -2.7 ppm relative to tetramethylsilane (TMS).[3] This value is dramatically lower than that of any acyclic or larger-ring cycloalkane, indicating an exceptionally high degree of magnetic shielding. This phenomenon arises from two primary factors:

  • Unique Hybridization and "Bent Bonds": The rigid triangular geometry of cyclopropane forces the internal C-C-C bond angles to be 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. To accommodate this strain, the carbon orbitals rehybridize. The C-C bonding orbitals assume a greater p-character, resulting in weaker, outwardly curved "bent bonds." Consequently, the C-H bonding orbitals gain more s-character. This increased s-character draws electron density closer to the carbon nuclei, creating a powerful local shielding effect that shifts the NMR signal significantly upfield.[4]

  • Magnetic Anisotropy and Ring Current: The unique arrangement of bonding electrons in the cyclopropane ring generates a significant magnetic anisotropy. When placed in an external magnetic field, the six electrons of the three C-C bonds can induce a diamagnetic ring current.[5] This induced current creates its own magnetic field that opposes the external field in the center of the ring, leading to the pronounced shielding of the carbon nuclei.[4][5]

The Cyclobutane Case: A Less Strained Intermediate

Cyclobutane represents an intermediate case. While strained, it is significantly less so than cyclopropane. The unsubstituted cyclobutyl carbons resonate around 22.4 ppm, downfield from cyclopropane but still slightly upfield from the methylene carbons of a larger, more flexible ring like cyclohexane (~27 ppm).[6][7]

To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[6] This non-planar structure results in a dynamic equilibrium between two equivalent puckered forms. The chemical shift of 22.4 ppm is an average of the axial and equatorial-like positions, reflecting a structure with reduced, but not eliminated, ring strain compared to an open-chain alkane.[6]

Comparative Analysis of Chemical Shifts

The profound difference in the electronic environments of cyclopropyl and cyclobutyl carbons is clearly reflected in their ¹³C NMR chemical shifts. The following diagram illustrates the conceptual relationship between ring size, strain, and the resulting spectral position.

G Cyclopropane Cyclopropane (High s-character in C-H) (Ring Current Shielding) Cyclobutane Cyclobutane (Puckered Conformation) Cyclopropane->Cyclobutane Acyclic_Alkane Acyclic Alkane (Standard sp³ Hybridization) Cyclobutane->Acyclic_Alkane Shift_Scale < Upfield (Shielded) | Downfield (Deshielded) >

Caption: Relationship between ring strain and ¹³C NMR chemical shift.

The quantitative differences are summarized in the table below.

FeatureCyclopropyl CarbonsCyclobutyl Carbons
Unsubstituted Shift ~ -2.7 ppm[3]~ 22.4 ppm[6][7]
Primary Cause of Shift High ring strain, increased s-character in C-H bonds, and ring current effects.[4][5]Moderate ring strain and puckered conformation.[6]
Hybridization Character High p-character in C-C bonds; high s-character in C-H bonds.[4]Closer to standard sp³ hybridization than cyclopropane.
Effect of Electronegative Substituents Causes a significant downfield shift on the substituted carbon (C1) and adjacent carbons (C2/C3).[8][9]Causes a downfield shift, with the magnitude depending on the substituent's nature and position.[6][10]

Substituent Effects

The introduction of substituents further modulates the chemical shifts of the ring carbons. In line with general ¹³C NMR principles, electronegative atoms such as oxygen, nitrogen, or halogens deshield adjacent carbons, causing their signals to shift downfield.[10][11]

  • For Cyclopropanes: Due to the unique electronic nature of the ring, it can engage in resonance-like interactions with substituents.[8] This can lead to substantial changes in the chemical shifts of all three ring carbons, providing a sensitive probe for analyzing electronic effects transmitted through the cyclopropyl moiety.[8][12]

  • For Cyclobutanes: Substituents disrupt the symmetry of the ring, leading to a wider range of chemical shifts as the carbons are no longer equivalent.[6] The specific shifts depend on both the electronic effect of the substituent and its stereochemical position (e.g., axial vs. equatorial in the puckered ring).

Experimental Protocol for Acquiring ¹³C NMR Spectra

Acquiring a high-quality, standard ¹³C NMR spectrum requires careful attention to experimental parameters to ensure accurate chemical shift determination.

G cluster_workflow Experimental Workflow for ¹³C NMR A 1. Sample Preparation Accurately weigh 10-50 mg of sample. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add TMS as internal reference. B 2. Spectrometer Setup Insert sample into NMR magnet. Lock on the deuterium signal of the solvent. Shim the magnetic field for homogeneity. A->B C 3. Acquisition Select a standard ¹³C{¹H} pulse sequence (proton decoupled). Set acquisition parameters (e.g., 90° pulse, relaxation delay d1 ≥ 1-2s). Acquire sufficient scans for good signal-to-noise. B->C D 4. Data Processing Apply Fourier Transform. Phase correct the spectrum. Calibrate the spectrum using TMS peak at 0.0 ppm. C->D E 5. Analysis Identify and assign peaks corresponding to cyclopropyl, cyclobutyl, and other carbons in the molecule. D->E

Caption: Standard workflow for ¹³C NMR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-50 mg of the purified compound. Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.

  • Data Acquisition: For a standard spectrum, a proton-decoupled pulse sequence is used.[13] This technique irradiates protons with a broad range of frequencies, collapsing all C-H coupling and simplifying the spectrum so that each unique carbon appears as a singlet.[11] Key parameters include:

    • Pulse Angle: A 90° pulse is often used to maximize signal per scan.[14]

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative spectra. For quantitative analysis where peak integrals must be accurate, a much longer delay (≥ 5 times the longest T₁ relaxation time) and an inverse-gated decoupling sequence are required to suppress the Nuclear Overhauser Effect (NOE).[13][14]

  • Data Processing: The acquired raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected to ensure all peaks are upright and baseline-corrected for accurate analysis. The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

Conclusion

The ¹³C NMR chemical shifts of cyclopropyl and cyclobutyl carbons serve as powerful diagnostic tools for identifying these motifs in molecular structures. The extreme upfield shift of cyclopropane (~ -2.7 ppm) is a direct consequence of its severe ring strain, which dictates a unique electronic structure characterized by bent bonds and significant magnetic shielding. In contrast, cyclobutane (~22.4 ppm) exhibits a less dramatic shift, reflecting its lower ring strain and puckered conformation. For researchers and drug development professionals, understanding these fundamental differences is crucial for the accurate interpretation of NMR spectra and the unambiguous structural elucidation of complex molecules containing small carbocyclic rings.

References

  • Benchchem. Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation.
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Comparative

Distinguishing 1-Cyclopropylcyclobutan-1-ol from its Ring-Expanded Isomers: A Senior Application Scientist's Guide

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The synthesis of strained ring systems, such as those containing cyclobutane moieties, can often l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The synthesis of strained ring systems, such as those containing cyclobutane moieties, can often lead to unexpected rearrangements. A common challenge is the acid-catalyzed ring expansion of cyclobutylcarbinols, which can yield isomeric structures that are difficult to distinguish. This guide provides a comprehensive comparison of 1-cyclopropylcyclobutan-1-ol and its potential ring-expanded isomers, cyclopentyl cyclopropyl ketone and 1-cyclopropylcyclopentan-1-ol, offering field-proven insights and experimental data to ensure accurate structural elucidation.

The rearrangement of cyclobutylcarbinyl systems to form five-membered rings is a known process driven by the release of ring strain and the formation of a more stable carbocation intermediate.[1] This guide will equip you with the analytical tools to confidently differentiate between the intended product and its isomers.

The Challenge: Isomeric Similarity

The three molecules —1-cyclopropylcyclobutan-1-ol, cyclopentyl cyclopropyl ketone, and 1-cyclopropylcyclopentan-1-ol—share the same molecular formula (C₈H₁₄O) and molecular weight (126.20 g/mol ).[2] This inherent similarity necessitates the use of a combination of spectroscopic and chromatographic techniques for unambiguous identification.

Spectroscopic Differentiation: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for distinguishing these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for this purpose. Both ¹H and ¹³C NMR provide unique fingerprints for each molecule.

Key Distinguishing Features in NMR:
IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
1-Cyclopropylcyclobutan-1-ol - Presence of a hydroxyl (-OH) proton signal. - Complex multiplets for the cyclobutane and cyclopropane protons.- A quaternary carbon signal for the carbinol carbon (C-OH). - Distinct signals for the four carbons of the cyclobutane ring and the three carbons of the cyclopropane ring.
Cyclopentyl Cyclopropyl Ketone - Absence of a hydroxyl proton signal. - A downfield multiplet for the proton alpha to the carbonyl group on the cyclopropane ring. - Overlapping multiplets for the cyclopentyl and cyclopropyl protons.- A characteristic downfield signal for the carbonyl carbon (>200 ppm).[3] - Signals corresponding to the five carbons of the cyclopentane ring and the three carbons of the cyclopropane ring.
1-Cyclopropylcyclopentan-1-ol - Presence of a hydroxyl (-OH) proton signal. - Simpler multiplet patterns for the cyclopentane protons compared to the cyclobutane analogue.- A quaternary carbon signal for the carbinol carbon (C-OH). - Signals for the five carbons of the cyclopentane ring and the three carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

IsomerKey IR Absorption Bands (cm⁻¹)
1-Cyclopropylcyclobutan-1-ol - Broad O-H stretch (~3200-3600 cm⁻¹). - C-O stretch (~1050-1150 cm⁻¹).
Cyclopentyl Cyclopropyl Ketone - Strong, sharp C=O stretch (~1700-1720 cm⁻¹).[4] - Absence of O-H stretch.
1-Cyclopropylcyclopentan-1-ol - Broad O-H stretch (~3200-3600 cm⁻¹). - C-O stretch (~1050-1150 cm⁻¹).

The presence or absence of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches is the primary diagnostic feature in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular ion peak, their fragmentation patterns can differ.

Ketones like cyclopentyl cyclopropyl ketone often undergo alpha-cleavage, where the bond between the carbonyl group and an adjacent carbon is broken.[5] This results in the formation of stable acylium ions. Cyclic ketones also exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules like ethene.[6][7] Alcohols, on the other hand, typically show a prominent peak corresponding to the loss of a water molecule (M-18).

Chromatographic Separation: Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[8]

The elution order of these isomers will depend on several factors, including their volatility and polarity.[9] Generally, more volatile compounds with lower boiling points will elute faster.[8] The presence of a hydroxyl group in the alcohol isomers allows for hydrogen bonding, which can increase their retention time on a polar stationary phase compared to the ketone.[8]

Predicted GC Elution Order (Non-polar column):
  • Cyclopentyl Cyclopropyl Ketone (likely the most volatile)

  • 1-Cyclopropylcyclobutan-1-ol

  • 1-Cyclopropylcyclopentan-1-ol (likely the least volatile due to the larger ring size potentially leading to a higher boiling point)

It is important to note that the elution order can be influenced by the specific GC column and temperature program used.[9]

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Pay close attention to the chemical shift, integration, and multiplicity of all signals.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Compare the obtained spectra with known data for similar structures or use predictive software to aid in the assignment of signals.

Protocol 2: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies, particularly the O-H and C=O stretching vibrations.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Method:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a moderate rate (e.g., 10 °C/min).

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Determine the retention time of each component.

    • Analyze the mass spectrum of each separated component, paying attention to the molecular ion peak and key fragment ions.

Visualizing the Workflow

Distinguishing_Isomers cluster_synthesis Synthesis & Potential Rearrangement cluster_isomers Isomeric Mixture cluster_analysis Analytical Workflow cluster_results Data Interpretation & Conclusion Start Synthesis of 1-Cyclopropylcyclobutan-1-ol Rearrangement Acid-Catalyzed Rearrangement Start->Rearrangement Isomer1 1-Cyclopropylcyclobutan-1-ol Rearrangement->Isomer1 Isomer2 Cyclopentyl Cyclopropyl Ketone Rearrangement->Isomer2 Isomer3 1-Cyclopropylcyclopentan-1-ol Rearrangement->Isomer3 GCMS GC-MS Analysis Isomer1->GCMS Isomer2->GCMS Isomer3->GCMS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) GCMS->NMR Separated Components IR IR Spectroscopy NMR->IR Structural Confirmation Conclusion Unambiguous Structure Elucidation IR->Conclusion

Caption: Workflow for distinguishing isomers.

Conclusion

The potential for ring expansion in the synthesis of 1-cyclopropylcyclobutan-1-ol necessitates a robust analytical strategy to ensure the correct structural assignment. By employing a combination of NMR and IR spectroscopy, along with GC-MS, researchers can confidently distinguish between the desired product and its ring-expanded isomers. This multi-technique approach, grounded in a solid understanding of the underlying chemical principles, is essential for maintaining the scientific integrity of research and development in the chemical and pharmaceutical industries.

References

  • Bartleson, J. D., Burk, R. E., & Lankelma, H. P. (1946). The Preparation of Some Cyclopentyl and Cyclohexyl Halides. Journal of the American Chemical Society, 68(12), 2513–2515. [Link]

  • Shi, J., Chong, S.-S., Fu, Y., Guo, Q.-X., & Liu, L. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(3), 974–982. [Link]

  • PubChem. (n.d.). 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • De, A. (2005). Ring expansion of cyclobutylmethyl carbenium ions to cyclopentane and cyclopentene derivatives and metal-promoted analogous rearrangement. ChemInform, 36(32). [Link]

  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ketone. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Restek. (2020, October 22). Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed? Retrieved February 24, 2026, from [Link]

  • Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? Retrieved February 24, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information for...[Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved February 24, 2026, from [Link]

Sources

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